molecular formula C10H16O3 B13217105 Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13217105
M. Wt: 184.23 g/mol
InChI Key: YFNKBNBHJUYZIP-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 It is a member of the oxaspiro compounds, characterized by a spiro-connected oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 4-methyl-1-oxaspiro[2.5]octane with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its ester and oxane functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
  • Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate
  • 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane

Uniqueness

Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific methyl substitution on the oxane ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-7-5-3-4-6-10(7)8(13-10)9(11)12-2/h7-8H,3-6H2,1-2H3

InChI Key

YFNKBNBHJUYZIP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12C(O2)C(=O)OC

Origin of Product

United States

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